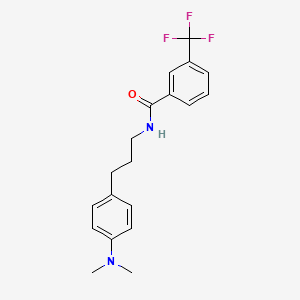
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and 3-(trifluoromethyl)benzoic acid.
Formation of Intermediate: The aldehyde group of 4-(dimethylamino)benzaldehyde is reacted with a suitable reagent to form an intermediate compound.
Amide Bond Formation: The intermediate is then coupled with 3-(trifluoromethyl)benzoic acid under specific reaction conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
N-(4-(dimethylamino)phenyl)-3-(trifluoromethyl)benzamide: Similar structure but different substitution pattern.
N-(3-(4-(methylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide: Similar structure with a methylamino group instead of a dimethylamino group.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both a dimethylamino group and a trifluoromethyl group, which can impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-24(2)17-10-8-14(9-11-17)5-4-12-23-18(25)15-6-3-7-16(13-15)19(20,21)22/h3,6-11,13H,4-5,12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFGNMGXKXSJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
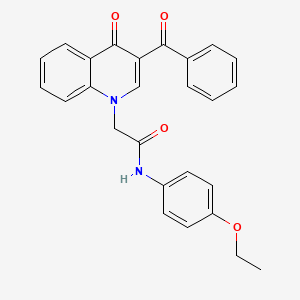
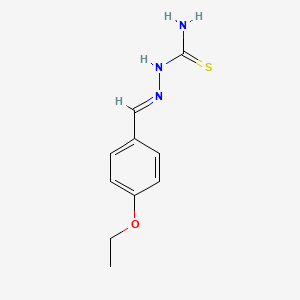
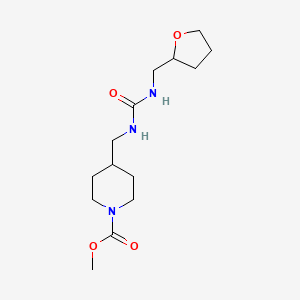
![N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2378901.png)


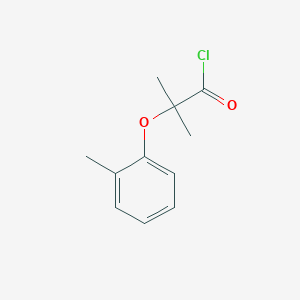

![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
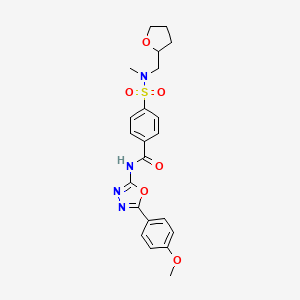
![N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378911.png)
![Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate](/img/structure/B2378913.png)
![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)
